3-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings. The compound also includes a pyridine ring, a furan ring, and a carboxamide group. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the chlorinated benzothiophene.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine derivative under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment of the Furan Ring: The final step involves the attachment of the furan ring through a Friedel-Crafts alkylation reaction, where the furan derivative reacts with the intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide: Similar compounds include other benzothiophene derivatives, pyridine derivatives, and furan derivatives.
Uniqueness
Structural Uniqueness: The combination of benzothiophene, pyridine, and furan rings in a single molecule is relatively rare, providing unique chemical and biological properties.
Functional Uniqueness:
Properties
Molecular Formula |
C20H15ClN2O2S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-chloro-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H15ClN2O2S/c1-13-9-10-14(25-13)12-23(17-8-4-5-11-22-17)20(24)19-18(21)15-6-2-3-7-16(15)26-19/h2-11H,12H2,1H3 |
InChI Key |
URLBVZVKJCYYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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